Superior Potency Over the TORKi Component MLN0128 in Glioma Cell Viability Assays
RapaLink-1 demonstrates significantly greater potency in reducing cell viability compared to its TORKi component, MLN0128, in preclinical glioma models. This data provides a direct, quantitative comparison of the bivalent inhibitor against its monovalent second-generation constituent [1].
| Evidence Dimension | IC50 (Half-maximal Inhibitory Concentration) for Cell Viability |
|---|---|
| Target Compound Data | 3.5 nM to 8.2 nM |
| Comparator Or Baseline | MLN0128 (Second-generation TORKi): 22.9 nM to 120.2 nM |
| Quantified Difference | RapaLink-1 IC50 is approximately 3- to 15-fold lower (more potent) than MLN0128. |
| Conditions | CellTiter-Glo Luminescent Cell Viability Assay in BRAF wild-type and isogenic glioma cell lines (SF188, LN229, NIH/3T3 expressing KIAA1549-BRAF) [1]. |
Why This Matters
This enhanced potency supports the use of RapaLink-1 in research applications where achieving robust mTOR pathway inhibition at lower concentrations is critical, such as in combinatorial drug screens or in vivo studies with dose-limiting toxicities.
- [1] TMOD-03. Gaining a Mechanistic Understanding of Therapy Evasion from Dual Mapk Pathway Inhibition in a Syngeneic BRAFV600E Mutant CDKN2A Deleted Mouse Model to Preempt Resistance in Patients with BRAFV600E Mutant Pediatric Glioma. Neuro-Oncology. 2019;21(Suppl 6):vi268. Abstract. View Source
